molecular formula C21H25NO6S B257909 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Katalognummer B257909
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: LJVMKKLWHOQHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cells. ITK and TEC kinase are involved in T-cell receptor (TCR) signaling, which is important for the activation and proliferation of T-cells. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that drive the growth and survival of cancer cells and immune cells in various diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to inhibit the activation and proliferation of B-cells and T-cells, which are involved in the pathogenesis of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a potent inhibitor of several kinases, which makes it a useful tool for studying the role of these kinases in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, TAK-659 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. In addition, TAK-659 has some off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One direction is to continue to evaluate its safety and efficacy in clinical trials for various diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and to identify biomarkers that can predict response to treatment. Finally, there is a need for more studies to explore the potential off-target effects of TAK-659 and to develop strategies to minimize these effects.

Synthesemethoden

TAK-659 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methyl-2-propen-1-ol in the presence of a base catalyst. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-thiophenecarboxamide in the presence of a base catalyst to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases. TAK-659 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.

Eigenschaften

Produktname

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Molekularformel

C21H25NO6S

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C21H25NO6S/c1-13(2)11-27-16-5-6-17-14(3)18(21(24)28-19(17)9-16)10-20(23)22(4)15-7-8-29(25,26)12-15/h5-6,9,15H,1,7-8,10-12H2,2-4H3

InChI-Schlüssel

LJVMKKLWHOQHEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.